5-Iodoisatin

Catalog No.
S585832
CAS No.
20780-76-1
M.F
C8H4INO2
M. Wt
273.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodoisatin

CAS Number

20780-76-1

Product Name

5-Iodoisatin

IUPAC Name

5-iodo-1H-indole-2,3-dione

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

InChI

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

OEUGDMOJQQLVAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

Synonyms

5-iodoisatin

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

Chemical Reactions

One of the primary applications of 5-iodoisatin in research is its use as a building block for the synthesis of more complex molecules. Due to its reactive nature, 5-iodoisatin can undergo various condensation reactions. For instance, it can react with phenol to form 5-iodophenolisatin []. Additionally, it can condense with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid []. These reactions allow researchers to introduce the iodine atom and the isatin scaffold into new molecules, potentially leading to the discovery of novel compounds with interesting biological activities.

5-Iodoisatin is a chemical compound with the molecular formula C₈H₄INO₂, characterized by the presence of an iodine atom at the 5-position of the isatin structure. Isatin itself is a naturally occurring compound derived from indole and is known for its diverse biological activities. The introduction of iodine enhances the compound's reactivity and potential applications in medicinal chemistry. 5-Iodoisatin appears as a yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide.

, including:

  • Condensation Reactions: It can undergo condensation with phenols, resulting in the formation of 5-iodophenolisatin. Additionally, it reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid .
  • Cross-Coupling Reactions: The compound serves as a cross-coupling agent in reactions such as the Sonogashira reaction, which involves coupling with alkynes to form more complex structures .
  • Schiff Base Formation: 5-Iodoisatin can react with various amines to form Schiff bases, which are important intermediates in organic synthesis .

Research indicates that 5-Iodoisatin exhibits significant biological activities, including:

  • Antioxidant Properties: Studies have shown that derivatives of isatin, including 5-iodoisatin, possess antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress .
  • Antitumor Activity: The compound has demonstrated inhibitory effects on tumor tissue, suggesting potential applications in cancer therapy .
  • Sensitization Risks: It is important to note that 5-iodoisatin may cause allergic skin reactions and serious eye irritation, necessitating careful handling .

The synthesis of 5-Iodoisatin can be achieved through several methods:

  • Iodination of Isatin: This method involves the direct iodination of isatin using iodine or iodine-containing reagents under controlled conditions.
  • Reflux Methods: A common synthesis approach includes refluxing isatin with iodine in a suitable solvent like ethanol, often in the presence of an acid catalyst to facilitate the reaction.
  • Schiff Base Formation: As mentioned earlier, 5-Iodoisatin can also be synthesized through reactions involving thiocarbohydrazones and aldehydes, leading to various substituted derivatives .

5-Iodoisatin finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.
  • Material Science: The compound is used in the development of functional materials through cross-coupling reactions.
  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

Studies on the interactions involving 5-Iodoisatin have focused on its reactivity with various substrates and its biological interactions:

  • Reactivity Profiles: Research indicates that the presence of iodine significantly alters the electronic properties of the molecule, enhancing its reactivity in electrophilic substitution reactions.
  • Biological Interactions: Investigations into its interactions with biomolecules suggest that 5-Iodoisatin may interact with enzymes or receptors relevant to its antitumor activity .

Several compounds share structural similarities with 5-Iodoisatin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IsatinNo halogen substituentFound naturally; less reactive than 5-Iodoisatin
5-BromoisatinBromine at the 5-positionSimilar reactivity; lower biological activity compared to 5-Iodoisatin
5-FluoroisatinFluorine at the 5-positionMore stable; different electronic properties
6-IodoisatinIodine at the 6-positionDifferent biological activity profile

The uniqueness of 5-Iodoisatin lies in its enhanced reactivity due to the iodine substituent, which not only influences its chemical behavior but also its potential therapeutic applications compared to other halogenated isatins.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20780-76-1

Wikipedia

5-Iodo-1H-indole-2,3-dione

Dates

Modify: 2023-08-15

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